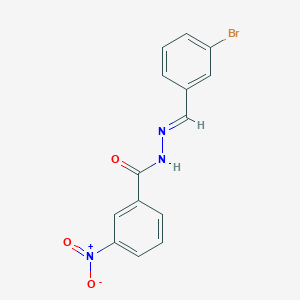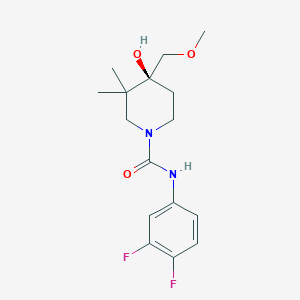
N-(3,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinamines, including N-(3,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are a class of compounds widely studied for their diverse chemical properties and potential applications in various fields. These compounds are of interest due to their unique molecular structures and the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (dimethylphenyl) groups, which significantly influence their reactivity and physical-chemical properties.
Synthesis Analysis
The synthesis of quinazolinamines typically involves reactions of hydrazones of 2-aminoacetophenone with reagents like triphosgene, leading to the formation of quinazolines and related compounds (Alkhathlan et al., 2002). N,N-Dimethylformamide (DMF) has also been employed as a carbon synthon for the synthesis of quinazolin-4-ones, showcasing the versatility of synthetic approaches for this class of compounds (Li et al., 2021).
Molecular Structure Analysis
The molecular structure and reactivity of quinazolinamines have been elucidated through various analytical techniques, including X-ray crystallography. For instance, the structure of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines was confirmed by spectral data and X-ray analysis, providing insights into the molecular configurations and potential reactivity patterns of these compounds (Kornicka et al., 2004).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, highlighting their rich chemistry. For example, reactions involving dimethyl acetylenedicarboxylate (DMAD) have been reported, leading to the formation of novel derivatives. Additionally, the reactivity of these compounds towards different reagents like acetyl chloride and mesyl chloride has been explored to obtain substituted derivatives, showcasing the chemical versatility of quinazolinamines (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazolinamines, such as solubility, melting points, and optical properties, can be influenced by the nature of substituents on the quinazoline ring. For instance, fluorinated poly(ether ketone imide)s based on a similar structural motif exhibited high optical transparency and low dielectric constants, indicating the potential for applications in photoelectric and microelectronic materials (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of quinazolinamines, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for forming hydrogen bonds and other non-covalent interactions, are crucial for understanding their behavior in chemical reactions and potential applications. Studies involving the synthesis and reactivity of these compounds provide valuable insights into their chemical behavior and utility (Alkhathlan et al., 2002); (Li et al., 2021).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-10-7-11(2)9-12(8-10)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIPSPLRUGYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopentyl-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5608652.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B5608659.png)
![4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile](/img/structure/B5608661.png)
![4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5608662.png)


![(3S*,4R*)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5608674.png)
![1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol](/img/structure/B5608689.png)


![(1R*,5R*)-6-[2-(4-fluorophenoxy)ethyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5608711.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5608746.png)
![N-(4-{[{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5608752.png)